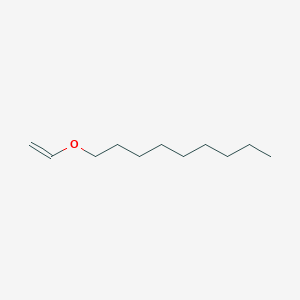
Glyceryl hexacosanoate
Overview
Description
Glyceryl hexacosanoate is a compound with the molecular formula C29H58O4 and a molecular weight of 470.8 . It is a natural compound found in several plants . It is used for research purposes and in the synthesis of precursor compounds .
Synthesis Analysis
The synthesis of glycerol-based compounds like Glyceryl hexacosanoate has been studied extensively. The state of the art on the glycerol carbonate (GC) synthesis has been updated since the last published reviews in 2012, 2013, and 2016 . Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 .
Molecular Structure Analysis
Glycerol, the base molecule for Glyceryl hexacosanoate, is a natural C3 molecule with three alcohol functions, two primary and one secondary . In nature, this triol is abundant in the form of triglycerides (vegetable oil) and is also present in the phospholipid skeleton (cell wall) .
Chemical Reactions Analysis
Glycerol can be converted into ethers, acetals/ketals, esters, and carbonate that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .
Physical And Chemical Properties Analysis
The physical description and solubility of this compound are not available . It should be stored in a sealed, cool, and dry condition .
Scientific Research Applications
Medicinal Applications
Glyceryl hexacosanoate has been found in the roots of the plant Senna siamea, which is known for its medicinal properties . The plant’s roots extract, which includes Glyceryl hexacosanoate, showed remarkable antibacterial efficiency . This suggests that Glyceryl hexacosanoate could potentially be used in the development of antibacterial treatments.
Antioxidant Properties
The same study also revealed that the roots extract of Senna siamea, containing Glyceryl hexacosanoate, exhibited substantial antioxidant potential . This indicates that Glyceryl hexacosanoate could be explored for its antioxidant properties, which are beneficial in preventing damage to our body’s cells by free radicals.
Drug Development
Glyceryl hexacosanoate, along with other compounds isolated from Senna siamea, fulfilled Lipinski’s rule with no violation, which is a set of criteria for evaluating the drug-likeness of a compound . This suggests that Glyceryl hexacosanoate could be a potential candidate for drug development.
Industrial Applications
Glyceryl hexacosanoate, being a derivative of glycerol, could potentially be used in industrial applications. For instance, glycerol is used in the production of 1,3-propanediol, a valuable industrial chemical . While the specific use of Glyceryl hexacosanoate in this context is not mentioned, it’s plausible that it could be explored for similar applications given its structural similarity to glycerol.
Future Directions
Glycerol, the base molecule for Glyceryl hexacosanoate, is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . The synthesis of acrolein by dehydration is one of the most studied reactions . The future of glycerol conversion lies in the development of new catalytic processes . Electrochemical processes via electrooxidation and reduction of crude glycerol appear as promising routes for glycerol upgrading to be examined in the future .
Mechanism of Action
Target of Action
Glyceryl hexacosanoate is a natural product that has been identified in the roots of the Senna siamea plant
Pharmacokinetics
It has been noted that glyceryl hexacosanoate, along with other compounds isolated from senna siamea, displayed drug-likeness predictions
Result of Action
Given the antibacterial and antioxidant activities observed in compounds isolated from the same plant source , it is possible that glyceryl hexacosanoate may have similar effects
properties
IUPAC Name |
2,3-dihydroxypropyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHAMGOPUEFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299457 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl hexacosanoate | |
CAS RN |
127098-14-0 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)






![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)





